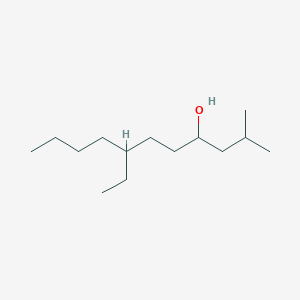

7-Ethyl-2-methyl-4-undecanol

概要

説明

7-Ethyl-2-methyl-4-undecanol is an organic compound with the molecular formula C14H30O. It is a colorless to almost colorless liquid with a molecular weight of 214.39 g/mol . This compound is known for its use as an intermediate in the synthesis of various chemicals, including synthetic lubricants, defoamers, and surfactants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-methyl-4-undecanol typically involves the alkylation of undecanol with ethyl and methyl groups. One common method is the reaction of 4-undecanol with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone, 7-ethyl-2-methyl-4-undecanone. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 7-ethyl-2-methyl-4-undecanone.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions with halides to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide

Major Products Formed:

Oxidation: 7-Ethyl-2-methyl-4-undecanone

Reduction: Various alcohol derivatives

Substitution: Substituted derivatives of this compound

科学的研究の応用

Chemistry

7-Ethyl-2-methyl-4-undecanol is primarily utilized as an intermediate in the synthesis of various industrial chemicals:

- Synthetic Lubricants : Its structure allows for enhanced lubrication properties, making it suitable for high-performance lubricants.

- Defoamers and Surfactants : The compound's amphiphilic nature aids in the formulation of effective defoaming agents and surfactants used in various industrial applications .

Biology

In biological research, this compound serves multiple roles:

- Lipid Metabolism Studies : It acts as a model compound for investigating the behavior of long-chain alcohols in biological systems, particularly in lipid metabolism.

- Selective Media for Bacterial Isolation : When added to culture media such as Xylose-Lysine-Deoxycholate (XLD) agar, it selectively inhibits non-Salmonella bacteria, facilitating the isolation of Salmonella species from poultry samples .

Medicine

The potential medical applications of this compound include:

- Drug Delivery Systems : Its amphiphilic properties are being investigated for use in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents .

Industry

In industrial settings, this compound is employed as:

- Solvent in Chemical Processes : Its solvent properties are valuable in various chemical reactions and formulations.

- Intermediate in Chemical Synthesis : It is used in the production of other specialized chemicals due to its unique structural characteristics .

Case Study 1: Use in Bacterial Culture Media

In a study published in Journal of Applied Microbiology, researchers evaluated the effectiveness of adding this compound to XLD agar. The results indicated improved selectivity for Salmonella species while inhibiting growth from competing flora commonly found in poultry intestines. This application demonstrates its utility in food safety and microbiological diagnostics.

Case Study 2: Drug Delivery Research

Research conducted by scientists at a leading pharmaceutical institution explored the use of this compound as a carrier for hydrophobic drugs. The findings revealed that formulations containing this compound significantly enhanced drug solubility and release profiles compared to traditional carriers.

作用機序

The mechanism of action of 7-Ethyl-2-methyl-4-undecanol involves its interaction with lipid membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes .

類似化合物との比較

Uniqueness: 7-Ethyl-2-methyl-4-undecanol is unique due to its specific ethyl and methyl substitutions, which confer distinct physical and chemical properties. These substitutions enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in applications such as drug delivery and the synthesis of specialized surfactants .

生物活性

7-Ethyl-2-methyl-4-undecanol, also known as 5-Undecen-4-one, 7-ethyl-2-methyl-, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in biological research.

This compound is synthesized through the reaction of methyl isobutyl ketone with 2-ethylhexanal in the presence of sodium hydroxide. The reaction occurs at 100°C for 60 minutes, leading to the formation of the desired compound with a boiling point of approximately 264°C.

Synthetic Route

| Reactants | Catalyst | Temperature | Reaction Time |

|---|---|---|---|

| Methyl isobutyl ketone, 2-ethylhexanal | Sodium hydroxide | 100°C | 60 minutes |

Biological Mechanisms

The biological activity of this compound has been studied in various contexts, particularly its interaction with biomolecules and potential therapeutic applications. Notably, it has been investigated for its role as an inverse agonist for nuclear receptor subfamily 1 group F member 3 (RORγ), which is significant in the context of autoimmune diseases like psoriasis .

The compound acts by modulating signaling pathways involved in inflammatory responses, particularly through the inhibition of IL-17 production, a critical cytokine in psoriasis pathology. This modulation can lead to reduced inflammation and improved clinical outcomes in affected patients .

Toxicity and Safety Profile

Research on the safety profile of this compound indicates that it possesses acute toxicity. The LD50 values are as follows:

| Route | Species | LD50 (mg/kg) |

|---|---|---|

| Oral | Rat | 1250 |

| Dermal | Rabbit | 3000 |

Behavioral effects observed include somnolence and gastrointestinal changes, indicating a need for careful handling in laboratory settings .

Case Studies and Applications

- Psoriasis Treatment : A Phase II clinical trial (NCT04207801) evaluated AUR101 (a formulation containing this compound) in patients with moderate to severe psoriasis. Results indicated significant improvements in skin lesions and overall patient quality of life .

- Microbial Detection : In a study on Salmonella spp. contamination in poultry farms, the compound was utilized as part of a selective agar medium (XLDT) to enhance detection rates, showcasing its utility beyond pharmacological applications .

特性

IUPAC Name |

7-ethyl-2-methylundecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKBSZCOVNFRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883292 | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-20-8 | |

| Record name | 7-Ethyl-2-methyl-4-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-2-methyl-4-undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-2-methylundecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 7-Ethyl-2-methyl-4-undecanol in selective media for Salmonella isolation?

A1: this compound, often supplied as Tergitol 4 or Tergitol 7, acts as a selective agent in bacteriological culture media [, ]. When added to Xylose-Lysine-Deoxycholate (XLD) agar, forming XLDT4, it inhibits the growth of certain bacterial species commonly found in poultry intestinal flora, while allowing Salmonella species to grow [, ]. This selective inhibition aids in differentiating Salmonella colonies from other bacteria present in the sample.

Q2: Is this compound completely effective in inhibiting all non-Salmonella bacteria in poultry samples?

A2: While the addition of this compound to XLD agar improves selectivity, it does not completely inhibit the growth of all non-Salmonella bacteria [, ]. The research indicated that some strains of Proteus spp. were still able to grow on XLDT4 agar, although their growth might be partially inhibited [, ]. Furthermore, other contaminant bacteria species, differing between media types, were shown to form colonies similar to Salmonella on XLDT4, highlighting the need for using multiple selective media for accurate identification [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。